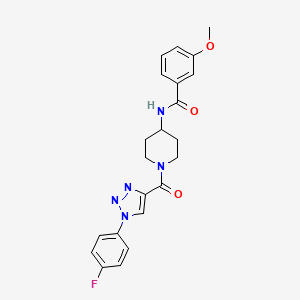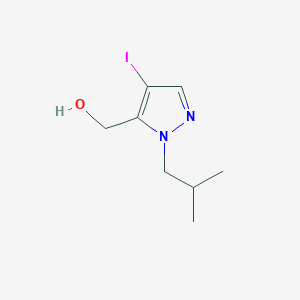![molecular formula C17H14FN5O B2813814 2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine CAS No. 1797044-04-2](/img/structure/B2813814.png)
2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a member of the pyridine family and contains a triazole ring, an azetidine ring, and a fluorine atom. In
Mécanisme D'action
The mechanism of action of 2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. This leads to the inhibition of cell growth and proliferation, which is why it has potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of enzymes involved in DNA replication and protein synthesis. Physiologically, it has been shown to cause cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine in lab experiments is its potential as an anticancer agent. Additionally, it has shown activity against bacterial and fungal infections. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use as a drug.
Orientations Futures
There are several future directions for research on 2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine. One direction is to further investigate its mechanism of action to optimize its use as a drug. Another direction is to study its activity against other types of cancer and infections. Additionally, it may be possible to modify the structure of the compound to improve its efficacy and reduce any potential side effects. Overall, this compound has significant potential in drug development and warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine involves the reaction of 2-fluoro-4-iodopyridine with 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which results in the formation of the desired compound.
Applications De Recherche Scientifique
2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine has been studied extensively for its potential use in drug development. This compound has been shown to have activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to have activity against bacterial and fungal infections.
Propriétés
IUPAC Name |
(2-fluoropyridin-4-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O/c18-16-8-13(6-7-19-16)17(24)22-9-14(10-22)23-11-15(20-21-23)12-4-2-1-3-5-12/h1-8,11,14H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGLLMVLTHDOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=NC=C2)F)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2813734.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2813735.png)

![(9aR)-Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B2813738.png)
![N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2813740.png)


![N-benzyl-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2813743.png)

![2-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2813747.png)

